

Crystal Structure and Molecular Geometry of 2-Benzyl-1H-imidazole: A Technical Overview

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Compound of Interest

Compound Name: 2-Benzyl-1h-imidazole

Cat. No.: B1267619

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Despite a comprehensive search of available scientific literature and crystallographic databases, no experimental data on the crystal structure and molecular geometry of **2-Benzyl-1H-imidazole** has been publicly reported. This technical guide, therefore, addresses the available information on closely related compounds and outlines the established methodologies for such a structural determination, providing a framework for future research in this area.

Researchers, scientists, and drug development professionals interested in the precise three-dimensional arrangement of **2-Benzyl-1H-imidazole** will find that, to date, its crystal structure has not been elucidated and deposited in public databases such as the Cambridge Crystallographic Data Centre (CCDC). The absence of this fundamental data prevents a detailed discussion of its specific bond lengths, bond angles, and crystal packing arrangement.

However, significant insights can be gleaned from the analysis of structurally similar molecules, particularly benzimidazole derivatives and other substituted imidazoles. For instance, studies on 1-benzyl-1H-benzimidazole have revealed detailed crystal structures, providing a potential starting point for computational modeling and prediction of the molecular geometry of **2-Benzyl-1H-imidazole**.^{[1][2]}

This guide will proceed by outlining the standard experimental and computational protocols that would be employed to determine the crystal and molecular structure of **2-Benzyl-1H-imidazole**, followed by a presentation of data from analogous compounds to offer a comparative perspective.

Experimental Protocols for Crystal Structure Determination

The definitive method for determining the crystal structure of a small molecule like **2-Benzyl-1H-imidazole** is single-crystal X-ray diffraction. The general workflow for this experimental approach is outlined below.

Synthesis and Crystallization

The first critical step is the synthesis of high-purity **2-Benzyl-1H-imidazole**. Following synthesis, the compound must be crystallized to obtain single crystals of suitable size and quality for X-ray diffraction. A common method for crystallization involves the slow evaporation of a saturated solution of the compound in an appropriate solvent or a mixture of solvents.

Single-Crystal X-ray Diffraction Data Collection

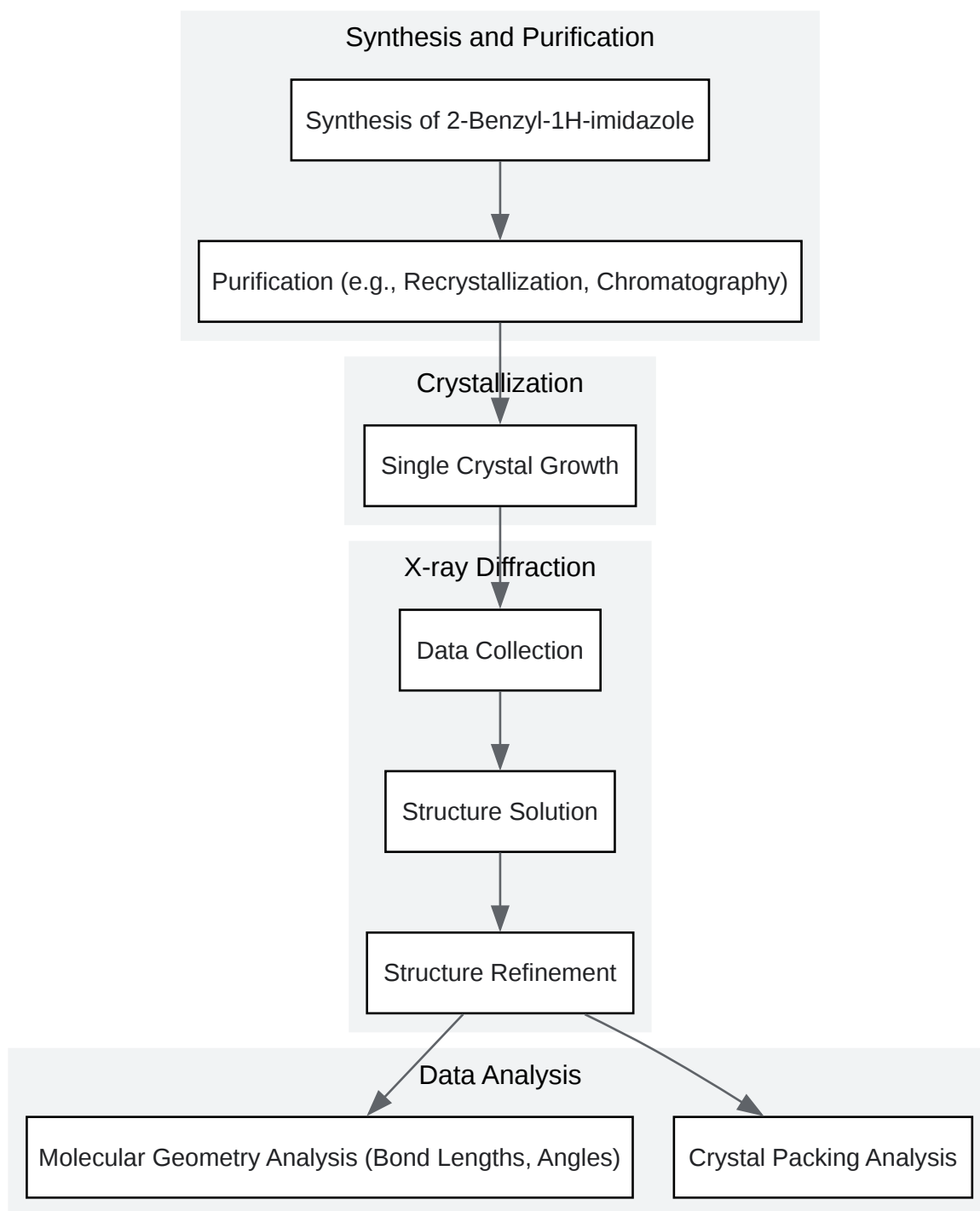
A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically around 100 K) to minimize thermal vibrations of the atoms. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

Structure Solution and Refinement

The collected diffraction data is then used to solve the crystal structure. This process involves determining the unit cell dimensions, the space group, and the positions of the atoms within the unit cell. The initial structure is then refined to improve the agreement between the observed and calculated diffraction data. This refinement process yields precise information about bond lengths, bond angles, and other geometric parameters of the molecule.

Logical Workflow for Structure Determination

The logical process for determining and analyzing the crystal structure is visualized in the following diagram.



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Caption: Experimental workflow for crystal structure determination.

Comparative Data from Related Structures

While data for **2-Benzyl-1H-imidazole** is unavailable, we can examine the crystallographic data of a closely related compound, 1-Benzyl-1H-benzimidazole, to provide a point of comparison. It is important to note that the presence of the fused benzene ring in the benzimidazole core will influence the electronic and steric properties, and thus the molecular and crystal structure, as compared to a simple imidazole.

Table 1: Crystallographic Data for 1-Benzyl-1H-benzimidazole[1][2]

Parameter	Value
Chemical Formula	C ₁₄ H ₁₂ N ₂
Molecular Weight	208.26 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /n
a (Å)	6.2265 (10)
b (Å)	8.1740 (13)
c (Å)	20.975 (4)
β (°)	97.839 (2)
Volume (Å ³)	1057.5 (3)
Z	4
Temperature (K)	93

Table 2: Selected Bond Lengths and Angles for 1-Benzyl-1H-benzimidazole (Theoretical)

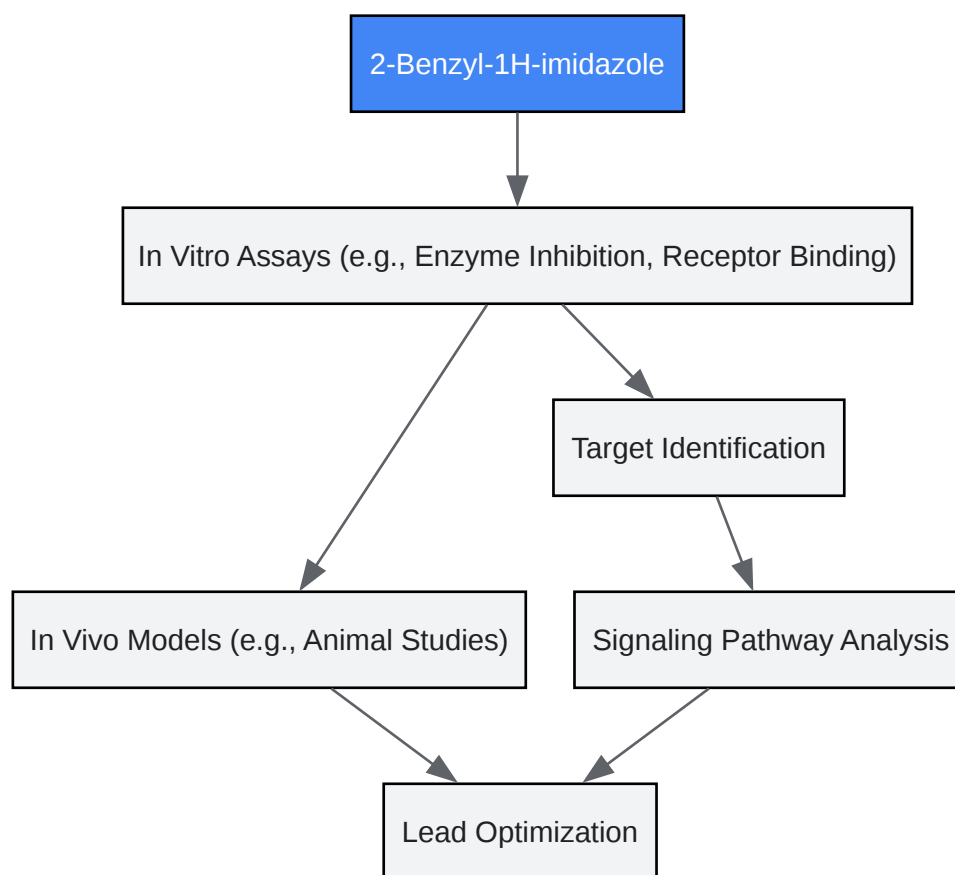
Due to the lack of experimental data for the target compound, computational chemistry methods, such as Density Functional Theory (DFT), are often employed to predict molecular geometries. A study on 1-benzyl-2-phenyl-1H-benzimidazole derivatives provides calculated bond lengths and angles which can serve as a reference.[3]

Bond/Angle	Predicted Value (Å or °)
C-N (imidazole ring)	~1.39 Å
C=N (imidazole ring)	~1.31 - 1.39 Å
C-C (imidazole ring)	~1.41 Å
C-N-C (angle in imidazole)	~105°
N-C-N (angle in imidazole)	~113°

Note: These are generalized values from a computational study on related derivatives and should be treated as estimations.

Potential Signaling Pathways and Biological Relevance

Imidazole derivatives are known to be of significant interest in drug development due to their wide range of biological activities. While no specific signaling pathways have been definitively associated with **2-Benzyl-1H-imidazole** in the reviewed literature, related compounds are known to interact with various biological targets. The logical relationship for investigating the biological activity of a novel compound like **2-Benzyl-1H-imidazole** is depicted below.



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Caption: Logical workflow for biological evaluation of a novel compound.

Conclusion

The crystal structure of **2-Benzyl-1H-imidazole** remains undetermined. This guide has provided a comprehensive overview of the necessary experimental and computational methodologies required for its elucidation. The provided data on related benzimidazole structures offers a valuable comparative framework for researchers. Future studies involving the successful crystallization and X-ray diffraction analysis of **2-Benzyl-1H-imidazole** are necessary to provide the definitive structural data that is crucial for a deeper understanding of its chemical properties and for advancing its potential applications in medicinal chemistry and materials science.

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